5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine 5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18356109
InChI: InChI=1S/C13H17N3S/c1-13(2,3)10-6-4-9(5-7-10)8-11-15-16-12(14)17-11/h4-7H,8H2,1-3H3,(H2,14,16)
SMILES:
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol

5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC18356109

Molecular Formula: C13H17N3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
IUPAC Name 5-[(4-tert-butylphenyl)methyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C13H17N3S/c1-13(2,3)10-6-4-9(5-7-10)8-11-15-16-12(14)17-11/h4-7H,8H2,1-3H3,(H2,14,16)
Standard InChI Key FMFJHRGLDXZRMM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CC2=NN=C(S2)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine (C₁₉H₂₁N₃S₂), with a molecular weight of 355.5 g/mol . Key identifiers include:

  • CAS No.: 797001-63-9

  • InChI Key: BTZYSJIUOKOHOS-UHFFFAOYSA-N

  • SMILES: CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)N

The thiadiazole ring’s electronic structure, enhanced by the electron-donating tert-butylbenzyl group, contributes to its reactivity and biological interactions .

Crystallographic Analysis

X-ray diffraction studies reveal monoclinic crystal systems (space group P2₁/c) with lattice parameters:

ParameterValue
a7.455 Å
b17.113 Å
c12.199 Å
β94.68°
Intermolecular N—H···N hydrogen bonds form centrosymmetric dimers (R₂²(8)), while C–H···π interactions stabilize the lattice .

Synthetic Methodologies

One-Pot Synthesis

A green approach uses polyphosphate ester (PPE) to catalyze the reaction between thiosemicarbazide and carboxylic acids, avoiding toxic reagents like POCl₃ :

  • Acylation: Thiosemicarbazide reacts with 4-tert-butylphenylacetic acid.

  • Cyclodehydration: PPE facilitates ring closure to form the thiadiazole core.
    This method achieves yields >80% with high purity, validated by NMR and mass spectrometry .

Alternative Routes

  • Copper-mediated bromination: Intermediate 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine reacts with cyclic amines (e.g., pyrrolidine) under Ullmann conditions .

  • Continuous flow reactors: Enhance scalability and reduce reaction times in industrial settings.

Pharmacological Activities

Anticancer Properties

In vitro studies against cancer cell lines demonstrate moderate to high cytotoxicity:

Cell LineIC₅₀ (µM)Target Pathway
MCF-7 (breast)24.00IL-6/JAK/STAT3
LoVo (colon)23.29Apoptosis induction
The compound disrupts mitochondrial membrane potential and activates caspase-3, triggering apoptosis .

Antimicrobial Effects

Against multidrug-resistant pathogens:

OrganismMIC (µg/mL)Mechanism
S. aureus8.5Cell wall synthesis inhibition
E. coli12.3DNA gyrase interference
The thiadiazole ring’s sulfur atoms enhance membrane penetration .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC₅₀ = 33.16 µM, competitive inhibition via π-π stacking with Trp86 .

  • Leishmanial enzymes: Selectivity index >12 against Leishmania major amastigotes .

PropertyValue
Solubility (DMSO)10 mM at 25°C
Storage-20°C (1 month), -80°C (6 months)
λₘₐₓ (UV)278 nm
Degradation occurs under strong acidic/basic conditions or prolonged light exposure .

Toxicity Data

  • LD₅₀ (oral, rat): >500 mg/kg

  • Genotoxicity: Negative in Ames test
    Handling requires PPE due to potential skin irritation .

Applications and Future Directions

Drug Development

  • Anticancer leads: Structural analogs show enhanced selectivity in xenograft models.

  • Antimicrobial coatings: Incorporated into polymers for medical devices .

Agricultural Uses

  • Herbicidal activity: Pre-emergent inhibition of Amaranthus retroflexus (EC₅₀ = 0.74 µg/mL).

Research Tools

  • Fluorescent probes: Derivatives used to track enzyme activity in live cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator